

# An In-depth Technical Guide to the Chemical Properties of Diethyl Butylethylmalonate-d5

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## Compound of Interest

Compound Name: Diethyl Butylethylmalonate-d5

Cat. No.: B051948

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## Introduction

**Diethyl Butylethylmalonate-d5** is the deuterated form of Diethyl Butylethylmalonate, a disubstituted malonic ester. As a stable isotope-labeled compound, it serves as a valuable tool in various scientific applications, particularly in analytical chemistry and drug development.<sup>[1]</sup> The incorporation of five deuterium atoms into the butyl group provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.<sup>[2]</sup> This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and analytical methodologies for **Diethyl Butylethylmalonate-d5**, with comparative data for its non-deuterated analog, Diethyl sec-butylethylmalonate.

## Chemical and Physical Properties

Quantitative data for **Diethyl Butylethylmalonate-d5** is limited. The following tables summarize the available data for the deuterated compound and its non-deuterated analog, Diethyl sec-butylethylmalonate.<sup>[3]</sup>

Table 1: Chemical Identifiers

Property	Diethyl Butylethylmalonate-d5	Diethyl sec-butylethylmalonate
Molecular Formula	C <sub>13</sub> H <sub>19</sub> D <sub>5</sub> O <sub>4</sub>	C <sub>13</sub> H <sub>24</sub> O <sub>4</sub> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	249.36 g/mol <a href="#">[1]</a>	244.33 g/mol <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	145395-63-7	76-71-1 <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	diethyl 2-(butan-2-yl-d5)-2-ethylpropanedioate	diethyl 2-butan-2-yl-2-ethylpropanedioate <a href="#">[3]</a>

Table 2: Physical Properties

Note: Experimental physical properties for **Diethyl Butylethylmalonate-d5** are not readily available. The data presented for the non-deuterated analog, Diethyl sec-butylethylmalonate, can be used as an approximation.

Property	Value (for Diethyl sec-butylethylmalonate)
Appearance	Colorless oil <a href="#">[5]</a>
Boiling Point	110-114 °C at 18 mmHg <a href="#">[3]</a> <a href="#">[5]</a>
Density	0.98 g/cm <sup>3</sup> <a href="#">[3]</a> <a href="#">[5]</a>
Refractive Index	1.4230-1.4260 <a href="#">[3]</a> <a href="#">[5]</a>
Solubility	Slightly soluble in Chloroform, Sparingly soluble in Methanol <a href="#">[5]</a>

## Synthesis

A plausible synthetic route for **Diethyl Butylethylmalonate-d5** involves a sequential alkylation of diethyl malonate, adapting established protocols for the synthesis of its non-deuterated analog.[\[3\]](#)[\[4\]](#) The key difference is the use of a deuterated alkyl halide in the first alkylation step.

# Experimental Protocol: Synthesis of Diethyl Butylethylmalonate-d5 (Adapted)

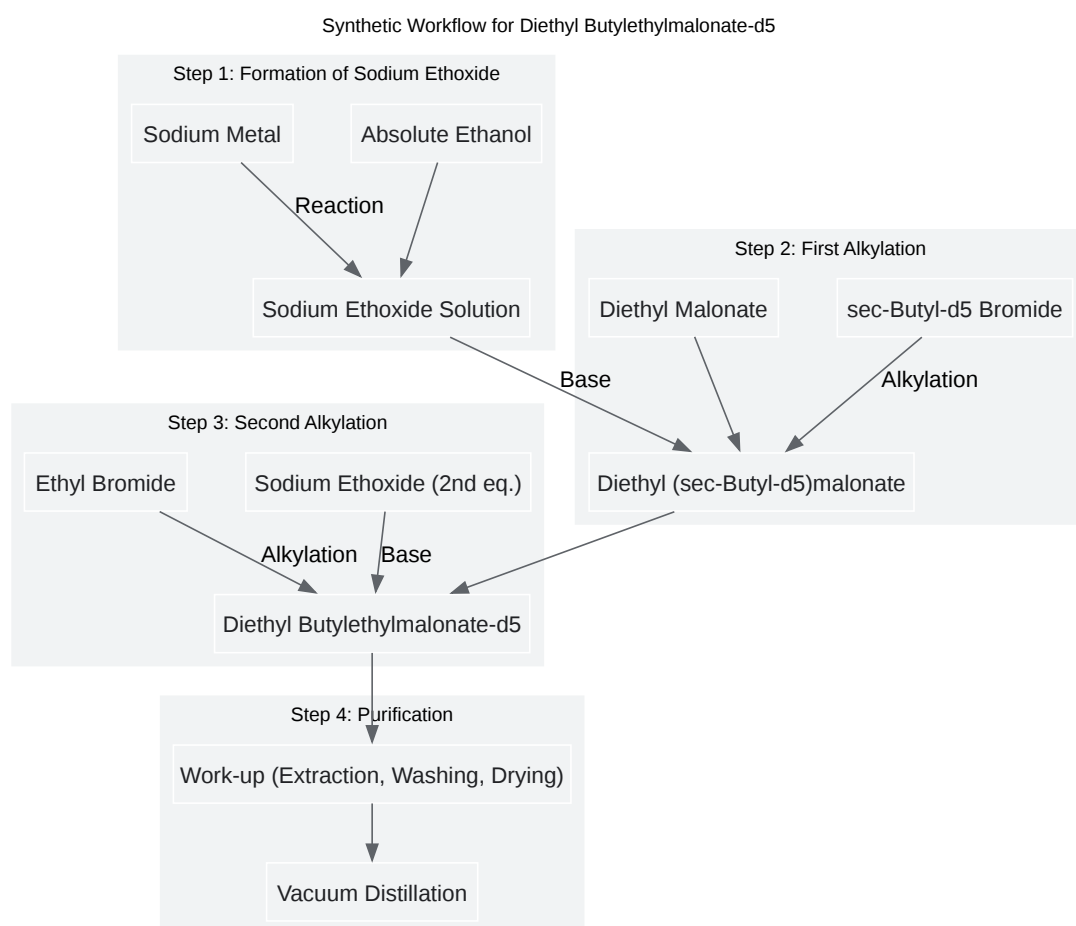
## Materials:

- Diethyl malonate
- Sodium metal
- Absolute Ethanol
- sec-Butyl-d5 bromide
- Ethyl bromide
- Reflux condenser, dropping funnel, stirrer, and heating mantle
- Apparatus for vacuum distillation

## Procedure:

- **Preparation of Sodium Ethoxide:** In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide. The reaction is exothermic and produces hydrogen gas; appropriate safety precautions must be taken.<sup>[4]</sup>
- **First Alkylation (Introduction of the Deuterated Butyl Group):** To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add sec-butyl-d5 bromide dropwise and heat the mixture to reflux for several hours.
- **Second Alkylation (Introduction of the Ethyl Group):** After cooling the reaction mixture, add a second equivalent of sodium ethoxide. Then, add ethyl bromide dropwise and reflux the mixture until the reaction is complete (monitored by TLC or GC).<sup>[3]</sup>
- **Work-up and Purification:** After the reaction is complete, remove the excess ethanol by distillation. Cool the residue and add water to dissolve the sodium bromide byproduct. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying

agent (e.g., magnesium sulfate). Purify the crude product by vacuum distillation to yield **Diethyl Butylethylmalonate-d5**.<sup>[4]</sup>



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A diagram illustrating the synthetic workflow for **Diethyl Butylethylmalonate-d5**.

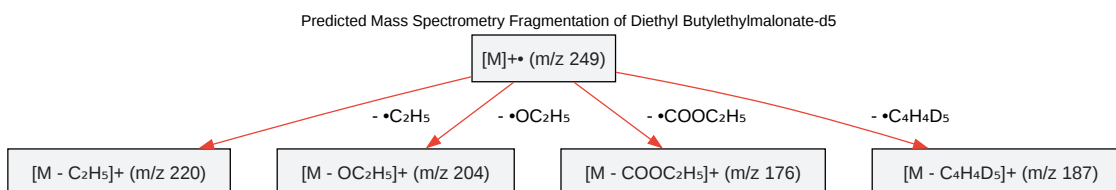
## Analytical Methods

### Mass Spectrometry

Mass spectrometry is a primary technique for the characterization of **Diethyl Butylethylmalonate-d5**. Due to the deuterium labeling, the molecular ion peak will be shifted by +5 m/z units compared to its non-deuterated counterpart. The fragmentation pattern is expected to be similar to other diethyl malonate derivatives, with key fragmentation pathways involving the loss of alkyl and alkoxy groups from the molecular ion.

Predicted Fragmentation:

- Molecular Ion ( $M+\bullet$ ): m/z 249
- Loss of an ethyl radical ( $-\bullet C_2H_5$ ): m/z 220
- Loss of an ethoxy radical ( $-\bullet OC_2H_5$ ): m/z 204
- Loss of a carboethoxy group ( $-\bullet COOC_2H_5$ ): m/z 176
- Loss of the deuterated sec-butyl radical ( $-\bullet C_4H_4D_5$ ): m/z 187



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A diagram of the predicted mass spectrometry fragmentation pathway.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for structural confirmation. In the  $^1\text{H}$  NMR spectrum of **Diethyl Butylethylmalonate-d5**, the signals corresponding to the sec-butyl group will be significantly reduced or absent, depending on the isotopic purity. The remaining signals for the ethyl groups and the other protons on the butyl group will be present. In the  $^{13}\text{C}$  NMR spectrum, the carbons bearing deuterium will exhibit triplet splitting due to C-D coupling and will have a lower intensity.

## Applications in Research and Drug Development

As a deuterated analog, **Diethyl Butylethylmalonate-d5** is primarily used as an internal standard in quantitative analytical methods, such as LC-MS/MS.[6] Its chemical and physical similarity to the non-deuterated analyte allows it to co-elute and ionize similarly, while its mass difference allows for its distinct detection. This enables accurate quantification by correcting for variations in sample preparation and instrument response.[6]

## Safety and Handling

Specific safety data for **Diethyl Butylethylmalonate-d5** is not available. However, it should be handled with the same precautions as its non-deuterated analog, Diethyl sec-butylethylmalonate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4]

## Conclusion

**Diethyl Butylethylmalonate-d5** is a valuable isotopically labeled compound for analytical applications. While specific experimental data for its physical properties are scarce, a reasonable approximation can be made from its non-deuterated analog. The synthetic and analytical methodologies described in this guide provide a framework for its preparation and characterization, enabling its effective use in research and development.

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